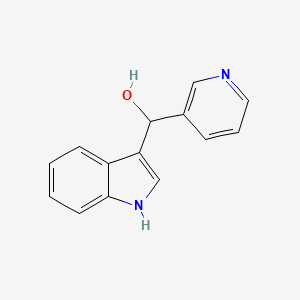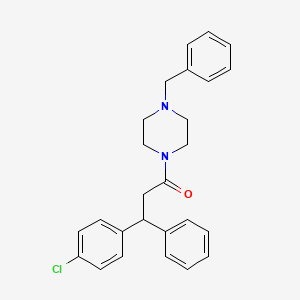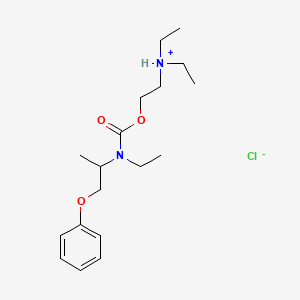
N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(diethylamino)ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride is a chemical compound with the molecular formula C18H31ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenoxypropan-2-yl group and an azanium chloride moiety .
Métodos De Preparación
The synthesis of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves several steps. One common synthetic route includes the reaction of diethylamine with 1-phenoxypropan-2-yl chloride to form an intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Aplicaciones Científicas De Investigación
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride can be compared with other similar compounds, such as:
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]ammonium bromide: This compound has a similar structure but contains a bromide ion instead of a chloride ion.
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium iodide: This compound contains an iodide ion instead of a chloride ion.
The uniqueness of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride lies in its specific structure and the presence of the chloride ion, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
101491-82-1 |
|---|---|
Fórmula molecular |
C18H31ClN2O3 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-19(6-2)13-14-22-18(21)20(7-3)16(4)15-23-17-11-9-8-10-12-17;/h8-12,16H,5-7,13-15H2,1-4H3;1H |
Clave InChI |
VAXNPKBXEGUXRJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
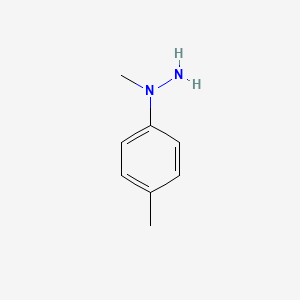
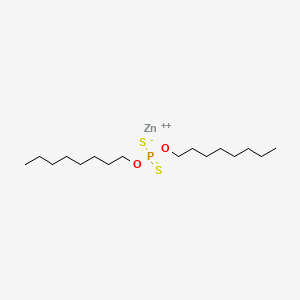


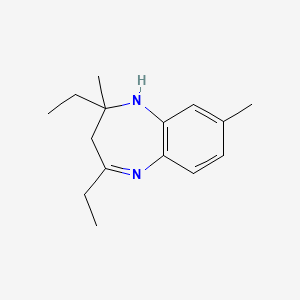
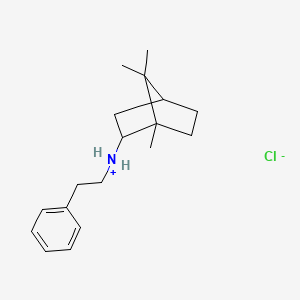
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)

